molecular formula C14H14ClNO3 B1403932 methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate CAS No. 198063-87-5

methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate

Cat. No.: B1403932
CAS No.: 198063-87-5
M. Wt: 279.72 g/mol
InChI Key: OQYGGZVKIMTUNR-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorophenyl group and a pyrrolidone ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolidone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-[5-(4-chlorophenyl)-2-oxo-1,3-dihydropyrrol-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-19-13(18)7-4-10-8-12(17)16-14(10)9-2-5-11(15)6-3-9/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGGZVKIMTUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(NC(=O)C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198063-87-5
Record name methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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